![molecular formula C18H23N3O3 B2676481 N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide CAS No. 2179539-26-3](/img/structure/B2676481.png)
N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide
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Overview
Description
N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide, also known as EOPD, is a novel compound that has gained attention in the scientific community due to its potential applications in research. EOPD is a synthetic compound that belongs to the family of diazepines and has been synthesized through a multistep process.
Scientific Research Applications
N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has potential applications in scientific research, particularly in the field of neuroscience. N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has been shown to exhibit anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety and sleep disorders. Additionally, N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy. Furthermore, N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide is not fully understood, but it is believed to act on the GABA-A receptor, which is an inhibitory neurotransmitter in the brain. N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide is thought to enhance the binding of GABA to the receptor, leading to increased inhibitory effects in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects
N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has been shown to have several biochemical and physiological effects in animal models. N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has been shown to increase GABA levels in the brain, leading to increased inhibitory effects. Additionally, N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has been shown to decrease glutamate levels in the brain, which is an excitatory neurotransmitter. N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has also been shown to decrease the activity of acetylcholinesterase, which is an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory.
Advantages and Limitations for Lab Experiments
N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has several advantages for lab experiments, including its stability and ease of synthesis. Additionally, N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has been shown to have low toxicity in animal models, making it a safe compound to use in experiments. However, N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has several limitations, including its limited solubility in water, which can make it difficult to administer in experiments. Additionally, N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has a short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for research on N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide. One potential direction is to study its effects on other neurotransmitter systems in the brain, such as the dopamine and serotonin systems. Additionally, further research is needed to understand the long-term effects of N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide and its potential for the treatment of neurodegenerative diseases. Furthermore, research is needed to develop more effective administration methods for N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide, such as the use of prodrugs or nanoparticles. Overall, N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide has the potential to be a valuable tool in scientific research, particularly in the field of neuroscience.
Synthesis Methods
The synthesis of N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide involves a multistep process that includes the reaction of 1,4-diazepine with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained through the reaction of the intermediate compound with propargyl bromide. The synthesis of N-Ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide is a complex process that requires expertise in organic chemistry.
properties
IUPAC Name |
N-ethyl-N-[2-oxo-2-(5-oxo-7-phenyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-3-17(23)20(4-2)13-18(24)21-11-10-19-16(22)12-15(21)14-8-6-5-7-9-14/h3,5-9,15H,1,4,10-13H2,2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGALXSHDKNMBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)N1CCNC(=O)CC1C2=CC=CC=C2)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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